

Identifying and mitigating artifacts in Kassinin electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kassinin*

Cat. No.: *B1673302*

[Get Quote](#)

Technical Support Center: Kassinin Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during electrophysiological experiments involving the tachykinin peptide, **Kassinin**.

Frequently Asked Questions (FAQs)

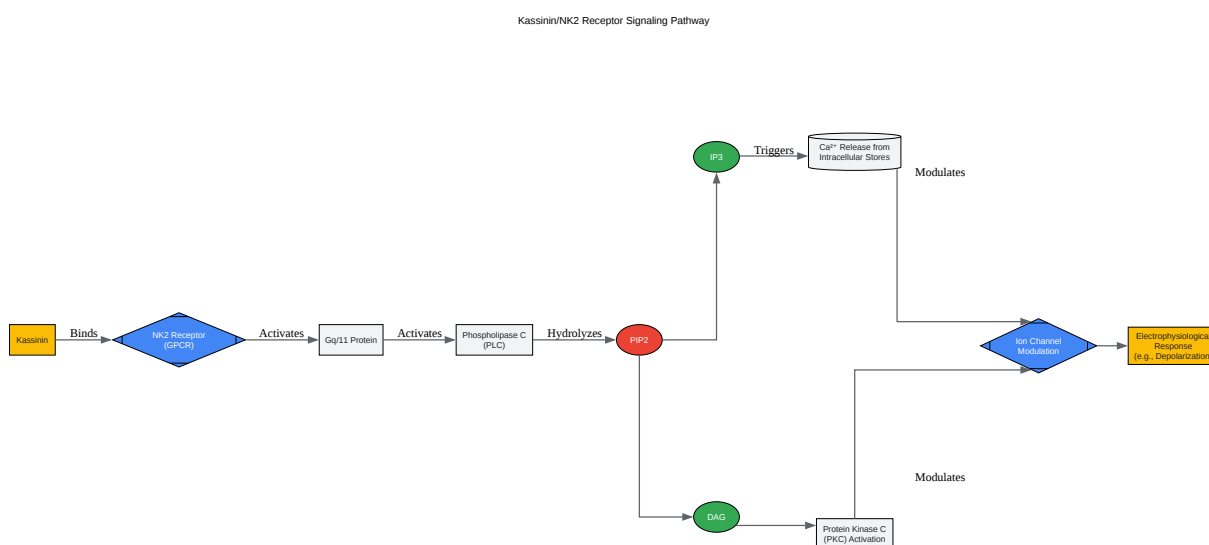
Q1: What is **Kassinin** and which receptor does it primarily target?

A1: **Kassinin** is a peptide belonging to the tachykinin family, originally isolated from the skin of the African frog *Kassina senegalensis*. In mammals, it and its analogs (like Neurokinin A) primarily act as agonists for the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor (GPCR).^{[1][2]} Activation of NK2 receptors is involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception.^[3]

Q2: What is the general signaling pathway activated by **Kassinin**?

A2: Upon binding to the NK2 receptor, **Kassinin** induces a conformational change that activates a heterotrimeric G-protein, typically Gq/11. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC).[1] This cascade can modulate the activity of various ion channels, leading to the electrophysiological responses observed, such as membrane depolarization.[5]



[Click to download full resolution via product page](#)

A simplified diagram of the **Kassinin**/NK2 receptor signaling cascade.

Q3: What are the most common artifacts in electrophysiology experiments?

A3: The most frequently encountered artifacts include 50/60 Hz line noise, baseline drift, electrode drift, and unstable seal resistance (in patch-clamp recordings).[6] These perturbations can obscure the real physiological signals, leading to misinterpretation of data.[6][7]

Troubleshooting Guides

Issue 1: Persistent 50/60 Hz Electrical Noise

Question: My recording is contaminated with a strong, regular hum at 50 Hz or 60 Hz. How can I eliminate this line noise?

Answer: This is a classic sign of electromagnetic interference from the main power supply.[8][9] The primary cause is often improper grounding, leading to ground loops.[8][10]

Troubleshooting Steps:

- Establish a Star Ground: Ensure all equipment in your rig (amplifier, microscope, manipulators, Faraday cage, computer) is connected to a single, common ground point.[8][11] This prevents current from flowing between different ground paths, which creates noise.[9]
- Check the Faraday Cage: Verify that the Faraday cage is properly sealed and connected to the common ground.[11] Any gaps can allow noise to penetrate.
- Identify and Isolate Noise Sources: Systematically turn off or unplug nearby equipment (monitors, centrifuges, light sources, phone chargers) to see if the noise disappears.[9][11] Power supplies for these devices are common culprits.[9]
- Manage Cabling: Keep headstage cables as short as possible and twist them together to reduce their potential to act as antennae for noise.[10] Avoid looping excess cable.[9]
- Perfusion System: Check if any components of the perfusion or temperature control system are introducing noise.[12] Ensure they are properly grounded.

Mitigation Strategy	Expected Outcome	Typical Noise Level (RMS)
Before Mitigation	Significant 50/60 Hz noise visible in trace	> 5 pA
Implement Star Grounding	Substantial reduction in line noise	2-3 pA
Isolate Noise Sources	Further reduction, cleaner baseline	1-2 pA
Optimize Cabling & Shielding	Minimal residual noise	< 1 pA

Table 1: Representative data showing the expected reduction in root mean square (RMS) noise levels in a whole-cell voltage-clamp recording after implementing common mitigation strategies.

Issue 2: Slow Baseline Drift

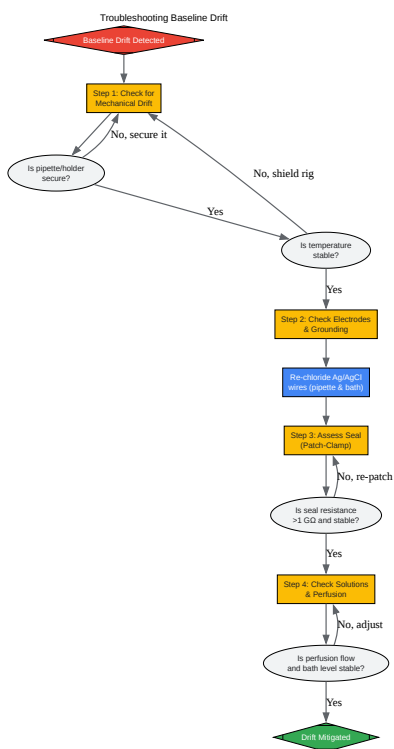
Question: After establishing a recording, the baseline current or voltage slowly and continuously drifts in one direction. What causes this and how can I fix it?

Answer: Baseline drift can arise from several sources, including mechanical instability, temperature fluctuations, or issues with the electrodes or solutions.[\[13\]](#)[\[14\]](#)

Troubleshooting Steps:

- Check for Pipette Drift: A primary cause is the physical movement of the recording pipette. [\[15\]](#)[\[16\]](#)
 - Secure the Holder: Ensure the pipette is firmly clamped in its holder and that the holder is securely attached to the micromanipulator.[\[17\]](#)[\[18\]](#)
 - Stabilize Temperature: Allow the pipette and perfusion solution to reach thermal equilibrium before patching. Room temperature fluctuations can cause materials to expand or contract, leading to drift.[\[15\]](#)[\[19\]](#)
 - Minimize Airflow: Shield the setup from air conditioning vents or drafts.[\[15\]](#)
- Verify Electrode and Grounding Stability:

- Reference Electrode: Ensure the bath reference electrode (e.g., Ag/AgCl pellet) is properly chlorided and stable in the bath.[\[13\]](#)[\[20\]](#)
- Pipette Wire: Re-chloride the silver wire inside your pipette holder regularly. An unstable junction potential here will cause drift.[\[13\]](#)[\[16\]](#)
- Assess Seal Integrity (Patch-Clamp): In whole-cell recordings, a slow decrease in the seal resistance between the pipette and the cell membrane will cause the baseline to drift as leak current increases.[\[13\]](#) If the seal resistance drops below 1 GΩ, the recording may become unstable.
- Solution Junction Potential: A changing junction potential between the pipette solution and the bath solution can cause drift. This is more common if the bath level changes or if there are issues with the perfusion flow.[\[21\]](#)



[Click to download full resolution via product page](#)

A logical workflow for diagnosing and resolving baseline drift.

Issue 3: Difficulty Achieving a Stable Gigaseal

Question: I am having trouble forming a stable, high-resistance ($>1\text{ G}\Omega$) seal on my cells for patch-clamp recording. What can I do?

Answer: Gigaseal formation is critical for high-quality patch-clamp recording and depends on a clean interface between the pipette tip and the cell membrane.^[22] Problems can arise from the pipette, the solutions, or the health of the cells.

Troubleshooting Steps:

- Pipette Preparation:
 - Glass & Shape: Use high-quality borosilicate glass. The shape of the pipette tip is crucial; a smooth, clean tip is essential. Fire-polishing the pipette tip can help create a smoother surface for sealing.^[23]
 - Resistance: Ensure your pipette resistance is appropriate for the cell type (typically 3-7 M Ω for neuronal somas).^{[24][25]}
 - Cleanliness: Filter your internal solution to remove any particulate matter that could clog the tip.^[25] Never re-use a pipette.^[16]
- Solutions & Osmolarity:
 - A common practice is to have the internal (pipette) solution be slightly hypo-osmotic (~10-15 mOsm lower) compared to the external (bath) solution. This can help the membrane swell slightly into the pipette tip, facilitating a seal.^{[23][26]}
 - Ensure solutions are fresh and at the correct pH.
- The Approach & Sealing:
 - Positive Pressure: Apply light positive pressure as you approach the cell to keep the pipette tip clean.^[16]
 - Cell Health: Use healthy-looking cells with smooth membranes. Debris or unhealthy cells will prevent a good seal.^[23]

- Gentle Suction: Once the pipette touches the cell membrane and a dimple is observed, release the positive pressure. Apply gentle, brief negative pressure to encourage the membrane to seal to the glass.[23][25] Avoid excessive or prolonged suction, which can damage the cell or pull it into the pipette.[24]

Experimental Protocol: Whole-Cell Recording of Kassinin-Evoked Currents

This protocol provides a general methodology for recording currents evoked by **Kassinin** in cultured cells or acute tissue slices using the whole-cell patch-clamp technique.

1. Preparation:

- Prepare external (ACSF or similar) and internal (pipette) solutions. Ensure they are filtered (0.22 μ m), pH-adjusted, and at the correct osmolarity.
- Pull and fire-polish borosilicate glass pipettes to a resistance of 3-6 M Ω when filled with internal solution.[25]
- Prepare a stock solution of **Kassinin** and dilute it to the final working concentration in external solution just before the experiment.

2. Establishing a Whole-Cell Recording:

- Secure the slice or coverslip with cultured cells in the recording chamber and begin perfusion with oxygenated external solution.
- Fill a patch pipette with internal solution, ensuring no air bubbles are trapped in the tip.[16] Mount the pipette in the holder.
- Apply positive pressure (~20-30 mbar) to the pipette.[27]
- Under visual control, lower the pipette into the bath and measure its resistance by applying a voltage step (e.g., 10 mV).
- Approach a target cell, allowing the positive pressure to clear debris from the cell surface.
- Gently press the pipette tip onto the cell membrane. A small increase in resistance should be observed.
- Release the positive pressure. A seal should begin to form, visible as a large increase in resistance. Apply gentle suction if necessary to facilitate gigaseal formation (>1 G Ω).[25]
- Once a stable gigaseal is formed, apply brief, strong suction pulses to rupture the membrane patch, establishing the whole-cell configuration.

3. Data Acquisition:

- Switch the amplifier to voltage-clamp mode and hold the cell at a potential where NK2 receptor-activated currents can be observed (e.g., -60 mV).
- Allow the cell to stabilize for several minutes, monitoring access resistance and capacitance.
- Obtain a stable baseline recording for 1-2 minutes.
- Apply **Kassinin** via the perfusion system or a local puff applicator.
- Record the evoked current until it reaches a peak and returns to baseline after washout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. "Kassinin" in mammals: the newest tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, functions, and mechanisms of substance P receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the mechanism of action of tachykinins in rat striatal cholinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removing non-random artifacts from patch clamp traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.a-msystems.com [blog.a-msystems.com]
- 9. plexon.com [plexon.com]
- 10. Molecular Devices Support Portal [support.moleculardevices.com]
- 11. neuronexus.com [neuronexus.com]
- 12. researchgate.net [researchgate.net]

- 13. Molecular Devices Support Portal [support.moleculardevices.com]
- 14. silicycle.com [silicycle.com]
- 15. scientificauk.com [scientificauk.com]
- 16. scientificauk.com [scientificauk.com]
- 17. researchgate.net [researchgate.net]
- 18. scientificacn.com [scientificacn.com]
- 19. researchgate.net [researchgate.net]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. rctn.org [rctn.org]
- To cite this document: BenchChem. [Identifying and mitigating artifacts in Kassinin electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673302#identifying-and-mitigating-artifacts-in-kassinin-electrophysiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com